molecular formula C18H20N4O4 B2590964 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide CAS No. 952969-30-1

2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Katalognummer: B2590964
CAS-Nummer: 952969-30-1
Molekulargewicht: 356.382
InChI-Schlüssel: NWUHEVGWZVLYMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a synthetic small molecule featuring a poly-substituted aromatic core with an imidazo[1,2-b]pyridazine moiety. acetamide). Key properties of the benzamide analog include:

  • Molecular formula: C23H22N4O4
  • Molecular weight: 418.45 g/mol
  • SMILES: CCOc1ccccc1C(=O)Nc1cc(ccc1OC)c1cn2c(n1)ccc(n2)OC
  • Pricing: Ranges from $574/1mg to $1,654/100mg (90% purity) .

The acetamide version likely differs in the substitution of the benzoyl group (C6H5CO-) with an acetyl group (CH3CO-), altering its physicochemical properties, such as solubility and bioavailability.

Eigenschaften

IUPAC Name

2-ethoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-4-26-11-17(23)20-13-9-12(5-6-15(13)24-2)14-10-22-16(19-14)7-8-18(21-22)25-3/h5-10H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUHEVGWZVLYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.

    Etherification: Introduction of the ethoxy and methoxy groups can be achieved through nucleophilic substitution reactions using ethyl and methyl halides.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under basic conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

The synthesis of 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide involves multi-step organic reactions. The compound's structure features a complex arrangement that includes an ethoxy group, methoxy groups, and an imidazo[1,2-b]pyridazine moiety. These structural components contribute to its biological activity.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of related compounds within the imidazo[1,2-b]pyridazine class. For instance, derivatives have been evaluated for their efficacy in animal models of epilepsy, demonstrating promising results in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test . The mechanism of action is believed to involve modulation of neuronal voltage-sensitive sodium channels, which are critical in seizure propagation.

Serotonin Receptor Modulation

Another significant application of compounds similar to 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is their role as modulators of serotonin receptors, particularly the 5-HT2A receptor. This modulation can be beneficial in treating sleep disorders and other psychiatric conditions . The ability to influence serotonin pathways indicates potential use in anxiety and depression therapies.

Antitumor Activity

Compounds with similar structures have shown promise in anticancer research. Studies indicate that imidazo[1,2-b]pyridazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . The precise pathways involved are still under investigation but may include interference with DNA repair mechanisms or induction of cell cycle arrest.

Anti-inflammatory Effects

There is emerging evidence that these compounds may also exhibit anti-inflammatory properties. In vitro studies suggest that they can inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases . This activity opens avenues for developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

Several case studies have documented the effects of 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide and its analogs:

StudyFindings
Obniska et al., 2010Demonstrated anticonvulsant activity in MES and scPTZ models; compound showed favorable protective index compared to standard antiepileptic drugs .
Patent EP2190844B3Described the modulation of serotonin receptors for treating sleep disorders .
Recent Anticancer StudiesIndicated significant tumor growth inhibition via apoptosis induction .

Wirkmechanismus

The mechanism of action of 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-b]pyridazine core can bind to active sites of enzymes, inhibiting their function, or interact with receptors to alter signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Substituted Acetamides with Alkoxy Modifications

Compound 1 : 2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

  • Key difference : Methoxy group replaces the ethoxy substituent on the acetamide chain.
  • No molecular data are available, but the molecular formula is inferred as C22H20N4O4 (vs. C23H22N4O4 for the ethoxy benzamide) .

Sulfonamide Derivatives

Compound 2 : 2-Fluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide

  • Molecular formula : C20H17FN4O4S
  • Molecular weight : 428.44 g/mol
  • Key differences : Sulfonamide group replaces acetamide; fluorine atom added to the benzene ring.
  • Implications: Sulfonamides generally exhibit stronger hydrogen-bonding capacity and higher metabolic stability.

Benzothiazole-Based Acetamides (Patent Compounds)

Compound 3 : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

  • Key differences : Imidazo[1,2-b]pyridazine replaced with benzothiazole; trifluoromethyl group introduced.
  • Implications : The trifluoromethyl group is a bioisostere that enhances metabolic resistance and lipophilicity. Benzothiazole cores are associated with kinase inhibition and anticancer activity .

Imidazo[1,2-a]pyridine Acetamides

Compound 4 : N-substituted imidazo[1,2-a]pyridin-2-yl-acetamides

  • Key differences : Pyridazine ring in the target compound replaced with pyridine (imidazo[1,2-a]pyridine).
  • Implications : Imidazo[1,2-a]pyridines are pharmacologically privileged scaffolds (e.g., Zolpidem, a sedative). The pyridine ring may enhance CNS penetration compared to pyridazine derivatives .

Comparative Data Table

Compound Name / Feature Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target (hypothetical acetamide) C21H20N4O4* 400.41* Ethoxy, methoxy, imidazopyridazine Data inferred from benzamide analog
Benzamide analog () C23H22N4O4 418.45 Ethoxy, methoxy, imidazopyridazine High cost, research use only
Methoxy-acetamide () C22H20N4O4* 404.42* Methoxy, imidazopyridazine Likely reduced lipophilicity
Sulfonamide () C20H17FN4O4S 428.44 Fluorine, sulfonamide Enhanced stability and binding
Benzothiazole analog () C17H14F3N3O2S* 381.37* Trifluoromethyl, benzothiazole Anticancer/kinase inhibition
Imidazopyridine () Variable ~350–450 Pyridine core CNS activity (e.g., Zolpidem)

*Hypothetical or estimated values due to incomplete data.

Research Findings and Implications

  • Metabolic Stability: Ethoxy and methoxy groups in the target compound may slow oxidative metabolism compared to non-alkoxy analogs.
  • Cost and Accessibility: The benzamide analog is priced significantly higher than common intermediates like 2-cyanopyridine ($8/g) or 4-methoxybenzoic acid ($5/g), suggesting specialized synthesis requirements .

Biologische Aktivität

The compound 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the imidazo[1,2-b]pyridazine moiety is particularly noteworthy, as derivatives of this structure have been identified as effective kinase inhibitors, which play crucial roles in various signaling pathways involved in cancer progression and other diseases.

Table 1: Structural Features of 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

ComponentDescription
Ethoxy GroupIncreases lipophilicity
Methoxy GroupEnhances solubility and biological activity
Imidazo[1,2-b]pyridazinePotential kinase inhibitory activity

Anticancer Activity

Research indicates that compounds similar to 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide exhibit significant anticancer properties. For instance, imidazo[1,2-b]pyridazine derivatives have been shown to inhibit various kinases implicated in tumor growth. A study demonstrated that these derivatives could effectively reduce cell viability in several cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

In addition to anticancer properties, this compound has also been evaluated for its antimicrobial effects. A series of studies on related imidazo derivatives showed promising results against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

Case Studies

  • Anticancer Efficacy : A study involving a panel of human cancer cell lines revealed that compounds with similar structures exhibited IC50 values in the nanomolar range, indicating potent activity against cancer cells .
  • Antimicrobial Testing : In vitro tests showed that certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the therapeutic potential of any new compound.

Table 2: ADMET Properties of Related Compounds

PropertyDescription
SolubilityModerate aqueous solubility observed
MetabolismPrimarily hepatic metabolism
ToxicityLow toxicity in preliminary studies

Studies suggest that modifications to the chemical structure can enhance solubility and reduce toxicity while maintaining efficacy .

Q & A

Q. What are the established synthetic routes for 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide, and what key intermediates are involved?

The synthesis typically involves multi-step protocols:

  • Step 1 : Substitution reactions using chloroacetyl chloride or similar acylating agents to functionalize aromatic amines. For example, chloroacetyl chloride reacts with aromatic amines under cold conditions, monitored via TLC for completion .
  • Step 2 : Coupling of the imidazo[1,2-b]pyridazine moiety. Potassium carbonate in DMF is often used to facilitate nucleophilic substitution or condensation reactions, as seen in analogous acetamide derivatives .
  • Key intermediates : Chloroacetamide derivatives (e.g., 2-chloro-N-substituted acetamides) and substituted imidazo[1,2-b]pyridazine precursors are critical. Intermediate purity is verified via 1^1H/13^{13}C NMR and mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural confirmation : 1^1H NMR (400–500 MHz) resolves aromatic protons and ethoxy/methoxy groups (δ 3.8–4.0 ppm for OCH3_3, δ 1.3–1.5 ppm for CH3_3 in ethoxy). 13^{13}C NMR confirms carbonyl (δ ~168 ppm) and quaternary carbons .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. TLC (hexane:ethyl acetate, 9:1) is used for reaction monitoring .
  • Mass spectrometry : ESI-MS ([M+H]+^+) provides molecular weight validation .

Q. How can researchers evaluate the compound’s preliminary bioactivity?

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or ATPase assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or HEK293) .
  • Hypoglycemic models : Analogous acetamides with methoxy/ethoxy groups have been tested in Wistar mice for glucose-lowering effects, using oral glucose tolerance tests (OGTT) .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s pharmacokinetic properties?

  • Lipophilicity adjustment : Replace methoxy groups with hydrophilic substituents (e.g., hydroxyl or amine) to improve solubility. LogP calculations (e.g., via ChemDraw) guide rational design .
  • Metabolic stability : Introduce fluorine atoms at metabolically vulnerable positions (e.g., para to acetamide) to block CYP450-mediated oxidation, as demonstrated in fluorinated analogs .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Reaction optimization : Vary solvents (e.g., DMF vs. THF) and bases (K2_2CO3_3 vs. NaH) to improve condensation efficiency. For example, DMF enhances nucleophilicity in imidazo[1,2-b]pyridazine coupling .
  • Bioactivity validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability. Cross-validate using orthogonal methods (e.g., SPR vs. enzymatic assays) .

Q. How can computational modeling predict the compound’s binding mode and selectivity?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., RET kinase, PDB: 2IVU). Focus on key interactions: the imidazo[1,2-b]pyridazine core with hydrophobic pockets and the acetamide oxygen forming hydrogen bonds .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions for electrophilic attack or redox stability .

Q. What advanced techniques assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via UPLC-MS .
  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS/MS .

Q. How can researchers elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Prepare derivatives with modified substituents (e.g., ethoxy → propoxy, methoxy → trifluoromethoxy). Test in bioassays to correlate changes with activity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors in the imidazo[1,2-b]pyridazine ring) .

Methodological Considerations

Q. What are the challenges in achieving high enantiomeric purity, and how can they be addressed?

  • Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) and isopropanol/hexane mobile phases. Monitor enantiomeric excess (ee) via circular dichroism .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acetamide formation to control stereochemistry .

Q. How should researchers handle discrepancies in spectral data during characterization?

  • Artifact identification : Check for solvent peaks (e.g., DMSO-d6_6 at δ 2.5 ppm in 1^1H NMR) or residual water. Use deuterated solvents and lyophilization to minimize interference .
  • X-ray crystallography : Resolve ambiguous proton assignments by growing single crystals (e.g., in methanol/water) and solving the structure via Bruker AXS diffractometers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.